2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3-bromophenethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the phenethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-chlorophenethyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-iodophenethyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacological properties.
Biological Activity
2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,3,4-thiadiazole scaffold is known for its potential in developing novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been extensively studied. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 2-amino-1,3,4-thiadiazole demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibit Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : Compounds containing the thiadiazole ring have also been effective against various fungal strains, including Aspergillus niger and Candida albicans. The activity against these pathogens suggests potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines:
- In Vitro Studies : Compounds derived from the thiadiazole scaffold have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values less than 10 µM for certain derivatives against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 39a | SSMC-7721 | 7.15 |
Compound 39b | MCF-7 | 3.44 |
Compound 39c | A549 | 2.48 |
These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity.
Anti-inflammatory and Analgesic Effects
Research has also pointed to the anti-inflammatory properties of thiadiazole derivatives. Compounds have been evaluated for their ability to inhibit inflammatory pathways and provide analgesic effects. This suggests a dual role where these compounds may serve as both anti-inflammatory agents and pain relievers .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological assays:
- Antibacterial Evaluation : In a study assessing the antibacterial activity of synthesized thiadiazoles against Staphylococcus aureus and Escherichia coli, certain derivatives showed significant inhibition zones compared to controls .
- Cytotoxicity Assays : A comprehensive cytotoxicity assessment revealed that specific derivatives could selectively inhibit cancer cell growth while sparing normal cells, indicating their potential for targeted cancer therapy .
Properties
Molecular Formula |
C10H10BrN3S |
---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-[2-(3-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10BrN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14) |
InChI Key |
KHQHFUUNTHUZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC2=NN=C(S2)N |
Origin of Product |
United States |
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